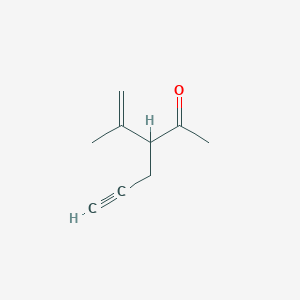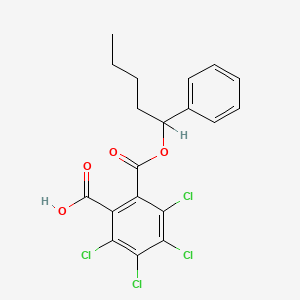
Phthalic acid, tetrachloro-, mono(1-phenylpentyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalic acid, tetrachloro-, mono(1-phenylpentyl) ester is a chemical compound derived from phthalic acid. Phthalic acid esters, commonly known as phthalates, are widely used as plasticizers to enhance the flexibility and durability of plastics. This particular ester is characterized by the presence of tetrachloro substituents and a mono(1-phenylpentyl) group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phthalic acid, tetrachloro-, mono(1-phenylpentyl) ester typically involves the esterification of tetrachlorophthalic acid with 1-phenylpentanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of phthalic acid esters often involves the use of phthalic anhydride as a starting material. The anhydride is reacted with the appropriate alcohol (in this case, 1-phenylpentanol) in the presence of a catalyst. The reaction is conducted in large reactors, and the product is purified through various separation techniques, such as distillation and filtration.
Análisis De Reacciones Químicas
Types of Reactions
Phthalic acid, tetrachloro-, mono(1-phenylpentyl) ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The tetrachloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
Oxidation: Phthalic acid derivatives.
Reduction: Alcohols or other reduced forms of the ester.
Substitution: Compounds with different functional groups replacing the tetrachloro substituents.
Aplicaciones Científicas De Investigación
Phthalic acid, tetrachloro-, mono(1-phenylpentyl) ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of flexible plastics, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of phthalic acid, tetrachloro-, mono(1-phenylpentyl) ester involves its interaction with molecular targets such as enzymes and receptors. The ester can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- Phthalic acid mono-(1-ethyl-2-phenyl-propyl) ester
- Phthalic acid mono-(1-phenyl-ethyl) ester
- Phthalic acid mono-2-ethylhexyl ester
Uniqueness
Phthalic acid, tetrachloro-, mono(1-phenylpentyl) ester is unique due to the presence of tetrachloro substituents and the mono(1-phenylpentyl) group. These structural features confer distinct chemical properties, such as increased reactivity and specific interactions with biological targets, setting it apart from other phthalic acid esters.
Propiedades
Número CAS |
73972-99-3 |
|---|---|
Fórmula molecular |
C19H16Cl4O4 |
Peso molecular |
450.1 g/mol |
Nombre IUPAC |
2,3,4,5-tetrachloro-6-(1-phenylpentoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C19H16Cl4O4/c1-2-3-9-11(10-7-5-4-6-8-10)27-19(26)13-12(18(24)25)14(20)16(22)17(23)15(13)21/h4-8,11H,2-3,9H2,1H3,(H,24,25) |
Clave InChI |
ITJBIZVACKITLW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C1=CC=CC=C1)OC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


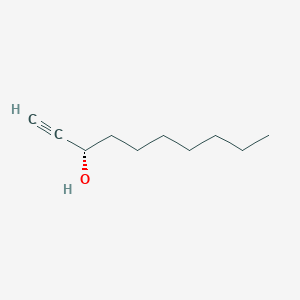
![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14449293.png)
![Benzene, [(2,2,2-trifluoroethyl)seleno]-](/img/structure/B14449294.png)
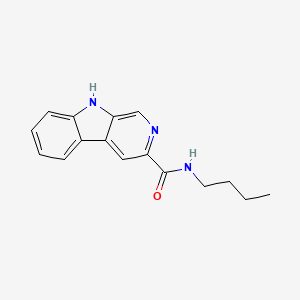
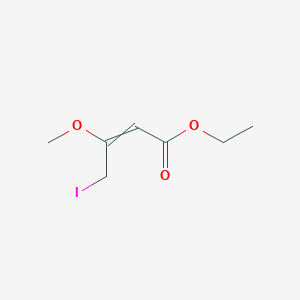


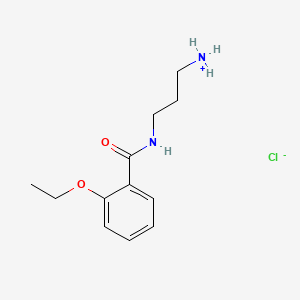
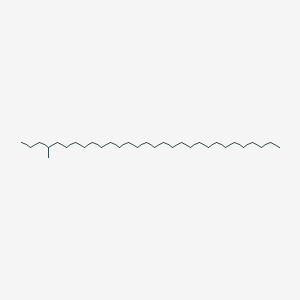
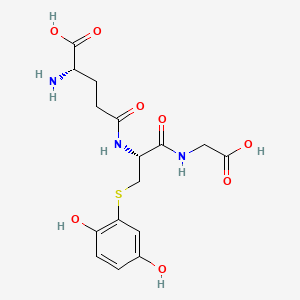
![Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl-](/img/structure/B14449345.png)

